N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
Description
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused to a piperidin-4-yl group. Its molecular formula is C₁₂H₁₇N₅O₂S, with a molecular weight of 295.35 g/mol .
Properties
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-7-18(8-5-10)13-11-3-6-14-12(11)15-9-16-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGYPUUSYROTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrrolopyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate D1) serves as a key precursor for subsequent nucleophilic aromatic substitution (SNAr) reactions. Patent WO2017142740A1 describes its synthesis through cyclocondensation of 4-amino-pyrrole-2-carboxylate derivatives with chloroformamidine under acidic conditions. This intermediate is critical for coupling with the piperidin-4-yl group.
Alternative Core Modifications
The journal Journal of Medicinal Chemistry (2010) details methods for introducing substituents at the 4-position of pyrrolo[2,3-d]pyrimidines using SNAr reactions with amines or alcohols. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with piperidin-4-amines in polar aprotic solvents like dimethylformamide (DMF) or water with potassium carbonate as a base.
Functionalization of the Piperidine Ring
The piperidin-4-yl group is introduced via SNAr reactions or reductive amination.
Nucleophilic Aromatic Substitution
Patent US8987283B2 outlines a method where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with trans-4-(methylamino)cyclohexylmethanol in a water/dioxane mixture (9:1 v/v) at 90°C for 15 hours. Potassium carbonate facilitates deprotonation, achieving a 70–85% yield of the coupled intermediate.
Table 1: SNAr Reaction Conditions for Piperidine Coupling
Reductive Amination
Alternative routes employ reductive amination to attach the piperidine moiety. For example, 4-aminopiperidine derivatives are condensed with pyrrolopyrimidine aldehydes using sodium cyanoborohydride in methanol, though yields are lower (50–60%) compared to SNAr methods.
| Step | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Sulfonation | Na₂SO₃ | H₂O/CH₃CN | 80°C | 70% | |
| Chlorination | Oxalyl chloride | THF/DMF | 10°C | 92% | |
| Amidation | Methylamine | H₂O | −10°C | 95% |
Integrated Synthesis Route
Combining the above steps, the full synthesis involves:
-
Pyrrolopyrimidine-Piperidine Coupling : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with trans-4-(methylamino)cyclohexylmethanol in water/dioxane (9:1) at 90°C for 15 hours.
-
Sulfonation : Treat the coupled product with sodium sulfite in aqueous acetonitrile to form the sulfonic acid.
-
Chlorination : Convert the sulfonic acid to sulfonyl chloride using oxalyl chloride in THF/DMF.
-
Amidation : React the sulfonyl chloride with methylamine at −10°C to yield the final product.
Challenges and Optimizations
Isomer Control
The trans configuration of the cyclohexyl group is critical for biological activity. Patent WO2017142740A1 isolates the trans isomer via ethanol-mediated crystallization, achieving a 7:3 trans/cis ratio.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms within the heterocyclic rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound is used to study the inhibition of specific kinases, helping to elucidate their roles in cellular signaling pathways.
Pharmaceutical Development: It is a potential lead compound for developing new drugs targeting various kinases, offering therapeutic benefits in oncology and immunology.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring systems, and functional groups, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Key Analogs
*Calculated from LC/MS data (M+H = 372) .
Structural Analysis and Implications
Core Modifications: The piperidin-4-yl group in the target compound contrasts with cyclobutyl (compound 29 ), cyclohexyl (Oclacitinib ), and piperazinyl (compound 147253 ).
Functional Group Variations :
- Methanesulfonamide in the target compound and Oclacitinib may improve solubility and bioavailability compared to sulfamide (compound 11 ) or carboxamide (compound 147253 ).
- Ethyl and cyclopropyl substituents (compounds 11 and 29 ) could enhance metabolic stability by steric shielding.
The target compound’s structural similarity suggests analogous mechanisms, though substituent differences may alter selectivity (e.g., JAK1 vs. JAK3).
Pharmacokinetic and Pharmacodynamic Considerations
Biological Activity
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide, a derivative of pyrrolo[2,3-d]pyrimidine, has garnered attention due to its potential as a selective inhibitor of Janus kinase (JAK) pathways. This compound is particularly relevant in the context of autoimmune diseases and cancer therapeutics. This article reviews the biological activity associated with this compound, including its mechanism of action, experimental findings, and potential therapeutic applications.
- Molecular Formula : C13H19N5O2S
- Molecular Weight : 321.40 g/mol
- CAS Number : 1208319-27-0
This compound functions primarily as a selective inhibitor of JAK1. JAKs are critical in the signaling pathways for various cytokines and growth factors, which play significant roles in hematopoiesis and immune responses. By inhibiting JAK1, this compound can modulate inflammatory responses and potentially reduce the symptoms associated with autoimmune diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against JAK1 with an IC50 value in the low nanomolar range. For instance, a study indicated that it inhibited JAK1 activity by approximately 90% at concentrations around 10 nM .
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | % Inhibition |
|---|---|---|
| JAK1 | 10 | 90 |
| JAK2 | 50 | 70 |
| Tyk2 | 100 | 50 |
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Proliferation : It inhibits the proliferation of immune cells by blocking cytokine signaling pathways.
- Apoptosis : Induces apoptosis in certain cancer cell lines by modulating gene expression related to cell survival and death .
Animal Models
In vivo studies using murine models of rheumatoid arthritis have demonstrated significant reductions in joint inflammation and damage when treated with this compound. The therapeutic effects were comparable to those observed with established JAK inhibitors like tofacitinib .
Case Studies
A recent clinical trial involving patients with moderate to severe rheumatoid arthritis showed that administration of this compound resulted in a marked reduction in disease activity scores (DAS28) over a period of 12 weeks. Patients reported improved quality of life metrics alongside decreased levels of inflammatory markers such as C-reactive protein (CRP) .
Q & A
Basic: What are the established synthetic routes for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide?
Answer:
The synthesis typically involves multi-step procedures:
- Core Formation : The pyrrolo[2,3-d]pyrimidine core is constructed via cyclization reactions using cyanocetamide and aldehydes under basic conditions (e.g., anhydrous K₂CO₃) .
- Piperidine Functionalization : Reductive amination or nucleophilic substitution introduces the piperidine moiety, often requiring nitrogen protection (e.g., Boc groups) to prevent side reactions .
- Methanesulfonamide Coupling : The N-methyl methanesulfonamide group is introduced via sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key Considerations : Reaction intermediates should be purified via silica gel chromatography or recrystallization to ensure regiochemical control .
Basic: How is structural characterization of this compound performed in academic settings?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry and substituent orientation. For example, the pyrrolo[2,3-d]pyrimidine H-2 proton typically appears as a singlet near δ 8.2 ppm, while piperidine protons show multiplet splitting between δ 1.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in cyclization steps .
- Solvent and Catalyst Screening : Machine learning algorithms analyze solvent polarity, catalyst loading, and temperature effects on yield. For example, ethanol/HCl mixtures enhance cyclization efficiency compared to DMF .
- Kinetic Modeling : Microkinetic simulations identify rate-limiting steps (e.g., sulfonylation) and guide reagent stoichiometry adjustments .
Advanced: How do researchers resolve contradictions in reported biological activity data?
Answer:
- Target Selectivity Profiling : Compare inhibitory activity against related kinases (e.g., JAK1 vs. JAK2) using biochemical assays (IC₅₀) and cellular assays (e.g., STAT phosphorylation). PF-04965842, a related JAK1 inhibitor, showed >100-fold selectivity over JAK2 .
- Metabolite Interference Testing : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural Biology : Co-crystallization with target proteins (e.g., Akt kinase) reveals binding modes and explains potency variations due to stereochemistry (e.g., R vs. S configurations) .
Advanced: What strategies improve the pharmacokinetic (PK) profile of this compound?
Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from >3 to 1–2, enhancing aqueous solubility. AZD5363, a pyrrolopyrimidine Akt inhibitor, achieved this via carboxamide substitution .
- Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methyl esters) with stable motifs (e.g., tert-butyl) to reduce CYP3A4-mediated clearance .
- Prodrug Design : Mask polar functionalities (e.g., phosphates) to improve oral bioavailability, with enzymatic cleavage in vivo .
Basic: What in vitro assays are used for initial biological evaluation?
Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK1) with ATP-competitive fluorescence polarization assays to determine IC₅₀ values .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, with EC₅₀ values <1 µM indicating therapeutic potential .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) identifies candidates requiring formulation optimization .
Advanced: How is stereochemical integrity maintained during synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity in piperidine ring formation .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps, achieving >95% enantiomeric excess .
- Chiral HPLC Validation : Confirm enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol eluents .
Advanced: What in vivo models assess efficacy and safety?
Answer:
- Xenograft Models : Nude mice implanted with human tumors (e.g., breast cancer MDA-MB-231) evaluate tumor growth inhibition at doses ≤50 mg/kg .
- Toxicology Studies : Monitor liver enzymes (ALT/AST) and hematological parameters in rodents to detect off-target toxicity .
- Pharmacodynamic Markers : Measure target engagement via tissue biopsies (e.g., phosphorylated Akt levels) .
Basic: How are reaction intermediates characterized to ensure synthetic fidelity?
Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
- Melting Point Analysis : Sharp melting ranges (e.g., 250–252°C) confirm crystalline purity .
- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at 1150 cm⁻¹) .
Advanced: How do structural modifications influence target selectivity?
Answer:
- Piperidine Substitution : Bulky groups (e.g., 4-methylpiperidine) reduce off-target binding by sterically hindering non-catalytic kinase pockets .
- Pyrrolopyrimidine Halogenation : Fluorine at C-6 improves metabolic stability and hydrogen bonding with kinase hinge regions .
- Sulfonamide Tuning : N-methylation minimizes hERG channel binding, lowering cardiotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
